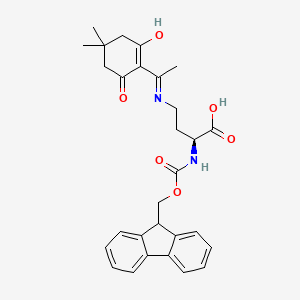

Fmoc-Dab(Dde)-OH

説明

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBHGOUICAXOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235788-61-1 | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Fmoc-Dab(Dde)-OH: Strategy, Protocol, and Field Insights

This guide provides a detailed exploration of the synthesis pathway for N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid, commonly known as Fmoc-Dab(Dde)-OH. This undertaking is not merely a procedural recitation but a deep dive into the chemical logic, strategic considerations, and practical nuances essential for producing this vital building block for advanced peptide synthesis.

Strategic Imperative: The Power of Orthogonality

In the intricate world of peptide chemistry, particularly in the synthesis of complex structures like branched, cyclic, or labeled peptides, the ability to selectively deprotect one functional group while others remain intact is paramount. This principle is known as orthogonal protection . Fmoc-Dab(Dde)-OH is a quintessential example of this strategy, designed for elegant control in Solid-Phase Peptide Synthesis (SPPS).[1][2]

The core of its utility lies in the pairing of two distinct protecting groups on a single amino acid scaffold:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amino group, it is famously base-labile, typically removed using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] This deprotection enables the sequential elongation of the peptide chain from the N-terminus.

-

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: Protecting the side-chain γ-amino group, it is stable to the basic conditions used for Fmoc removal. Instead, it is selectively cleaved under mild conditions using a dilute solution of hydrazine in DMF.[4][5]

This mutual exclusivity allows a researcher to first assemble a full-length peptide backbone using standard Fmoc-SPPS. Then, at a chosen point, the side-chain of the Dab residue can be unmasked by hydrazine treatment to allow for specific modifications—such as cyclization, branching, or the attachment of reporter molecules—without disturbing the rest of the peptide.[6]

Diagram: The Orthogonal Deprotection Scheme

Caption: Two-step synthesis pathway for Fmoc-Dab(Dde)-OH.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Step 1: Synthesis of N-α-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

This procedure is adapted from established methods utilizing a Hofmann rearrangement. [7]The causality behind this choice lies in its efficiency for converting a primary amide (the glutamine side chain) into a primary amine with the loss of one carbon atom, directly yielding the desired Dab structure.

Methodology:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-L-Gln-OH (1 equivalent, e.g., 8.5 mmol, 3.14 g) in a solvent mixture of DMF and water.

-

Addition of Reagents: Add pyridine (2.3 equivalents) to the solution. Subsequently, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.6 equivalents) portion-wise while stirring in an ice bath to manage the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Perform a series of extractions. First, wash the aqueous mixture with a nonpolar solvent like diethyl ether to remove organic-soluble impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 using concentrated HCl. This protonates the carboxylate and the newly formed amine, keeping the product in the aqueous phase while protonated byproducts can be removed.

-

Extract the acidified aqueous phase multiple times with an organic solvent such as ethyl acetate. The desired product will move into the organic layer.

-

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Fmoc-Dab-OH, typically as a white powder. The expected yield is generally in the range of 70-80%. [7]

Step 2: Synthesis of N-α-Fmoc-N-γ-(Dde)-L-diaminobutyric acid

The key to this step is the selective protection of the more nucleophilic and sterically accessible side-chain γ-amino group over the α-amino group, which is already protected by the bulky Fmoc group.

Methodology:

-

Setup: Suspend the crude Fmoc-Dab-OH (1 equivalent) from the previous step in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (approximately 1.1 equivalents). This slight excess ensures complete consumption of the Dab intermediate.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The Dde group forms a stable enamine with the primary amine of the side chain. Monitor the reaction by TLC.

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.

-

Concentrate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final Fmoc-Dab(Dde)-OH product.

-

Filter the purified solid, wash with cold solvent, and dry under vacuum.

-

Data Summary and Characterization

The integrity of the final product is validated through standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Purity Target (HPLC) |

| Fmoc-Gln-OH | C₂₀H₂₀N₂O₅ | 368.39 | White Solid | >98% |

| Fmoc-Dab-OH | C₁₉H₂₀N₂O₄ | 340.38 | White Powder | Intermediate |

| Fmoc-Dab(Dde)-OH | C₂₉H₃₂N₂O₆ | 504.57 | White Crystalline Powder | >95% [][9] |

Characterization Notes:

-

Appearance: The final product should be a white to off-white crystalline powder. []* Purity: Assessed primarily by High-Performance Liquid Chromatography (HPLC), with a target purity of ≥95.0%. [9]* Identity: Confirmed using mass spectrometry (to verify molecular weight) and Infrared (IR) spectroscopy to identify characteristic functional group stretches.

Field Insights and Trustworthiness Considerations

A protocol is only as good as its execution and the understanding of its potential pitfalls.

-

The Dde vs. ivDde Debate: The standard Dde group, while effective, has been reported to be susceptible to migration to unprotected lysine side-chains during piperidine treatment in certain sequences. [10]For syntheses requiring absolute certainty and stability, especially in long or complex peptides, the use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) variant is recommended. [9]Fmoc-Dab(ivDde)-OH is synthesized analogously but can be more challenging to remove, sometimes requiring higher concentrations of hydrazine. [5]* Complete Dde Removal: The deprotection of Dde/ivDde is typically performed with 2% hydrazine monohydrate in DMF. [4][11]It is crucial to perform this step multiple times (e.g., 3 x 3 minutes) to ensure complete removal, which can be monitored by UV spectrophotometry as the cleavage byproduct is chromophoric. [6]Incomplete removal will result in failed side-chain modification.

-

Lactam Formation Risk: With diaminobutyric acid derivatives, there is a theoretical risk of intramolecular cyclization to form a lactam, particularly during the activation step for peptide coupling. Using efficient coupling reagents and appropriate protocols can minimize this side reaction. [12] By understanding the chemical principles, following a validated protocol, and being aware of potential side reactions, researchers can confidently synthesize and utilize Fmoc-Dab(Dde)-OH to unlock advanced peptide designs.

References

-

Chhabra, S. R., et al. (1998). An appraisal of the Dde protecting group in solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. [Link]

-

Zhang, S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 216–226. [Link]

-

Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved February 1, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 1, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: The designed, cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe. Retrieved February 1, 2026, from [Link]

-

Chen, Y., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Journal of Peptide Science, 25(11), e3210. [Link]

-

Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 178-185. [Link]

-

Bradley, M., & Thomson, P. (2005). Dde-protected PNA monomers, orthogonal to Fmoc, for the synthesis of PNA-peptide conjugates. Tetrahedron Letters, 46(34), 5729-5732. [Link]

-

Merck Millipore. (n.d.). Novabiochem® NEW Orthogonally protected lysine derivatives. Retrieved February 1, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. rsc.org [rsc.org]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.cn]

- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis Strategies Using Fmoc-Dab(Dde)-OH: A Technical Guide

Executive Summary

Fmoc-Dab(Dde)-OH (N-alpha-Fmoc-N-gamma-Dde-L-2,4-diaminobutyric acid) is a critical orthogonally protected building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] It enables the synthesis of complex peptidomimetics, including branched peptides, cyclic scaffolds, and side-chain conjugated probes.

Its primary utility lies in the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which masks the gamma-amine of the diaminobutyric acid (Dab) side chain. Dde is stable to standard Fmoc deprotection conditions (piperidine) and TFA cleavage, but is selectively removed via hydrazine.[3] This "quasi-orthogonality" allows researchers to expose a specific reactive site on the resin-bound peptide for modification while leaving the rest of the sequence intact.

This guide details the physicochemical properties, mechanistic handling, and validated protocols for deploying Fmoc-Dab(Dde)-OH in high-fidelity peptide synthesis.

Part 1: Chemical Profile & Properties

| Property | Specification |

| Chemical Name | N-alpha-Fmoc-N-gamma-Dde-L-2,4-diaminobutyric acid |

| Common Name | Fmoc-Dab(Dde)-OH |

| CAS Number | 235788-61-1 |

| Molecular Weight | 504.59 g/mol |

| Molecular Formula | C₂₉H₃₂N₂O₆ |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, NMP |

| Purity (HPLC) | Typically ≥ 98% |

| Chirality | L-isomer (Standard); D-isomer available |

Part 2: The Orthogonal Strategy

The power of Fmoc-Dab(Dde)-OH lies in its ability to break the standard linear synthesis cycle. By introducing a third dimension of protection—orthogonal to both base (Fmoc) and acid (tBu/Trt)—it facilitates "on-resin" diversifications.

The Three-Dimensional Protection Scheme

-

Dimension 1 (Alpha-Amine): Fmoc. Removed by 20% Piperidine .[4]

-

Dimension 2 (Side-Chains - Permanent): tBu, Boc, Trt, Pbf. Removed by 95% TFA (Final Cleavage).

-

Dimension 3 (Dab Side-Chain - Temporary): Dde. Removed by 2% Hydrazine .[3][5][6][7]

Figure 1: Orthogonal protection strategy illustrating the selective cleavage conditions for Fmoc, standard side chains, and the Dde group.[3]

Part 3: Critical Experimental Protocols

Coupling Fmoc-Dab(Dde)-OH

Unlike its Mtt-protected counterparts, Fmoc-Dab(Dde)-OH is robust during coupling and does not suffer from premature lactamization during the activation step.

-

Reagents: HCTU, HATU, or DIC/Oxyma.

-

Stoichiometry: 3-4 equivalents relative to resin loading.

-

Base: DIPEA (6-8 equivalents) or Collidine.

-

Time: 45–60 minutes at room temperature.

-

Note: Standard Fmoc deprotection (20% piperidine) is safe; Dde is stable to piperidine for the duration of standard synthesis cycles.

Selective Dde Deprotection (The Hydrazine Method)

This is the most critical step. Hydrazine is a potent nucleophile that removes Dde but also removes Fmoc groups .[3] Therefore, the N-terminus of the peptide must be protected with a group stable to hydrazine (e.g., Boc) before initiating this step.[3][8]

Prerequisite: Ensure the N-terminal alpha-amine is Boc-protected (either by coupling a Boc-amino acid as the final residue or reacting the free N-terminus with Boc₂O).[3]

Protocol:

-

Wash: Wash resin with DMF (3 x 1 min).

-

Deprotection Cocktail: Prepare 2% Hydrazine monohydrate in DMF (v/v) .

-

Alternative: For ivDde (a more hindered analog), higher concentrations (up to 10%) may be required, but 2% is standard for Dde.[3]

-

-

Incubation: Add cocktail to resin.

-

Batch 1: Incubate for 3 minutes. Drain.

-

Batch 2: Incubate for 7 minutes. Drain.

-

Batch 3: Incubate for 5 minutes. Drain.

-

-

Monitoring: Collect the filtrate. The reaction produces 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole, which has a strong UV absorbance at 290 nm .

-

Validation: Continue treatments until the filtrate absorbance at 290 nm drops to baseline.

-

-

Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

-

Why? Residual hydrazine will react with subsequent activated amino acids or cyclization reagents.

-

Handling Side Reactions

Risk 1: N→N Migration

The Dde group can migrate from the side chain to a free alpha-amine or epsilon-amine (Lys) if they are exposed.

-

Prevention: Always ensure the N-terminus is Boc-protected before Dde removal. Never expose a free amine to Dde-deprotection conditions.

Risk 2: Lactamization (Dab Specific)

Diaminobutyric acid (Dab) has a high propensity for intramolecular lactamization (forming a 5-membered pyrrolidinone ring) once the gamma-amine is free.

-

The Danger Zone: If you activate the C-terminal carboxyl group (e.g., for head-to-tail cyclization) while the gamma-amine is free, the gamma-amine may attack the activated C-terminus (if sterically accessible) or the alpha-carbonyl.

-

Mitigation: In "Head-to-Sidechain" cyclization (e.g., connecting N-term to Dab side chain), the C-terminus is anchored to the resin, preventing C-terminal lactamization. The primary risk is typically low on-resin unless the peptide conformation forces the gamma-amine into the backbone carbonyl.

Part 4: Application Workflow - Cyclic Peptide Synthesis

A common application is the synthesis of "Lariat" peptides (Head-to-Sidechain Cyclization).

Figure 2: Workflow for synthesizing cyclic peptides using Fmoc-Dab(Dde)-OH.

Detailed Steps for Step 4 (Cyclization):

-

Solvent: Use dilute conditions if possible, though "pseudo-dilution" on resin (high substitution resin) usually suffices.

-

Reagents: PyBOP (3 eq) / DIPEA (6 eq) or HATU (3 eq) / DIPEA (6 eq) in DMF.

-

Duration: 2–4 hours. Monitor by Kaiser test (ninhydrin) – the resin beads should turn from blue (free amine) to yellow/colorless (cyclized).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Dde Removal | Aggregation of peptide on resin. | Increase hydrazine concentration to 3-4% or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst (use with caution). Repeat treatments. |

| Fmoc Loss | Hydrazine exposure to Fmoc-protected peptide.[3] | Mandatory: Switch N-terminal protection to Boc before hydrazine step.[3] |

| Low Yield (Cyclization) | Lactamization or steric hindrance. | Use a lower loading resin (0.2–0.3 mmol/g) to reduce intermolecular aggregation. Ensure efficient washing after hydrazine.[3] |

| Unexpected Mass (-18 Da) | Lactam formation (Dab specific). | Avoid activating the C-terminus in the presence of the free Dab side chain. If C-term modification is needed, do it before Dde removal. |

References

Sources

- 1. Fmoc-Dab(Dde)-OH - Lead Sciences [lead-sciences.com]

- 2. Fmoc-Dab(Dde)-OH [myskinrecipes.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Albatross in the Synthesizer: A Technical Guide to the Stability and Storage of Fmoc-Dab(Dde)-OH

For the modern peptide chemist, the repertoire of orthogonally protected amino acids is the cornerstone of innovation, enabling the synthesis of complex branched, cyclic, and modified peptides. Among these critical reagents, N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-diaminobutyric acid, or Fmoc-Dab(Dde)-OH , offers a unique functionality for site-specific modification. However, its utility is shadowed by inherent instability, a critical factor that, if overlooked, can compromise the integrity of a synthesis and the purity of the final product. This guide provides an in-depth analysis of the stability challenges associated with Fmoc-Dab(Dde)-OH, offering field-proven insights into its proper storage, handling, and strategic application.

The Principle of Orthogonality: The Promise of Fmoc-Dab(Dde)-OH

The strategic advantage of Fmoc-Dab(Dde)-OH lies in the orthogonal nature of its protecting groups. The N-α-9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine, while the side-chain N-γ-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is cleaved under mildly acidic conditions with hydrazine.[1][2] This dual protection scheme, in theory, allows for the selective deprotection of the side chain for modification while the peptide backbone remains anchored to the solid support and the N-terminus is protected.

This elegant strategy is foundational for:

-

Branched Peptides: Creating peptide scaffolds with side-chain extensions.

-

Cyclic Peptides: On-resin head-to-side-chain or side-chain-to-side-chain cyclization.

-

Site-Specific Labeling: Attaching fluorophores, biotin, or other moieties to a specific location within the peptide sequence.

The Achilles' Heel: Dde Group Instability and Migration

The primary challenge in working with Fmoc-Dab(Dde)-OH is the lability of the Dde protecting group under the very conditions used for Fmoc deprotection. This instability manifests predominantly as Dde group migration .

An investigation into the stability of the Dde protecting group has shown that it can migrate from the side-chain amine to an unprotected amine on the same or an adjacent peptide chain.[3] This migration is particularly problematic during the repetitive piperidine treatments required for Fmoc removal in solid-phase peptide synthesis (SPPS).[3]

The migration is understood to be accelerated by the basic environment created by piperidine, which can facilitate the formation of an unstable piperidine-Dde adduct, leading to the transfer of the Dde group.[3] Furthermore, Dde migration has been observed even in the SPPS solvent staple, dimethylformamide (DMF), through a direct nucleophilic attack by a free amine.[3]

The consequences of Dde migration are severe, leading to a heterogeneous mixture of peptide products with scrambled protecting groups, ultimately resulting in failed syntheses and complex purification challenges.

The More Robust Alternative: The Rise of ivDde

In response to the inherent instability of the Dde group, a more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), was developed.[4] The side-chain ivDde group is considerably more stable to piperidine and is less prone to migration.[4] For syntheses requiring multiple rounds of Fmoc deprotection, the use of Fmoc-Dab(ivDde)-OH is strongly recommended to mitigate the risks associated with Dde migration.[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Instability of Dde and the ivDde Solution.

Recommended Storage and Handling Protocols

The stability of Fmoc-Dab(Dde)-OH, like many Fmoc-protected amino acids, is contingent upon proper storage and handling. Exposure to moisture, elevated temperatures, and light can contribute to degradation.

Long-Term Storage

For optimal long-term stability, Fmoc-Dab(Dde)-OH should be stored in a tightly sealed container in a desiccator at 2-8°C.[] Some suppliers recommend storage at 4°C.[6][7] The key is to minimize exposure to atmospheric moisture and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis. |

| Moisture | Desiccated | Prevents hydrolysis of the Fmoc group and the amino acid itself. |

| Light | Amber vial or dark container | Protects the light-sensitive Fmoc group. |

Handling and Dissolution

When preparing solutions of Fmoc-Dab(Dde)-OH for SPPS, it is crucial to work efficiently to minimize the time the compound is in solution before use.

Protocol for Handling and Dissolution:

-

Equilibration: Before opening, allow the vial of Fmoc-Dab(Dde)-OH to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the required amount of the amino acid derivative quickly in a clean, dry weighing vessel.

-

Dissolution: Dissolve the Fmoc-Dab(Dde)-OH in high-purity, amine-free DMF immediately before the coupling reaction. Ensure the solvent is of the highest quality, as impurities in DMF can lead to premature Fmoc deprotection.[8]

-

Immediate Use: Use the prepared solution without delay. Do not store solutions of activated Fmoc-amino acids for extended periods.

Analytical Assessment of Stability

Regular assessment of the purity of Fmoc-Dab(Dde)-OH is essential, especially for lots that have been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) is the primary method for this analysis.

Representative HPLC Method for Purity Assessment

While a universally validated method is not available, a typical reversed-phase HPLC method for analyzing Fmoc-amino acid derivatives can be adapted.

-

Column: C18, 3.5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 20% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of Fmoc-Dab(Dde)-OH in DMF or a mixture of Mobile Phase A and B.

Impurities may appear as additional peaks in the chromatogram. The presence of impurities in the starting material can significantly impact the purity of the final peptide.[9]

Strategic Implementation in Peptide Synthesis

Given the stability concerns, the use of Fmoc-Dab(Dde)-OH requires careful planning and execution within the SPPS workflow.

dot graph G { bgcolor="#FFFFFF" node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: SPPS Workflow with Fmoc-Dab(Dde)-OH.

Minimizing Dde Migration During SPPS

To minimize the risk of Dde migration, consider the following strategies:

-

Use DBU: For Fmoc deprotection, using a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) for a shorter duration can reduce the extent of Dde migration compared to piperidine.[3]

-

Limit Exposure: Design the synthesis to minimize the number of piperidine treatments after the incorporation of Fmoc-Dab(Dde)-OH.

-

Alternative Protecting Group: As previously mentioned, the most robust solution is to use the more stable Fmoc-Dab(ivDde)-OH derivative.[4]

Protocol for Dde Group Cleavage

The cleavage of the Dde group is typically performed on-resin using a dilute solution of hydrazine in DMF.

Materials:

-

Hydrazine monohydrate

-

High-purity, amine-free DMF

Protocol:

-

Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

-

Prepare Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Deprotection: Treat the resin with the 2% hydrazine/DMF solution for 3-5 minutes at room temperature. Repeat this treatment 2-3 times.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the cleavage reagent and the Dde by-product.

-

Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.

Conclusion

Fmoc-Dab(Dde)-OH is a valuable tool for advanced peptide synthesis, but its utility is intrinsically linked to a thorough understanding and mitigation of its stability limitations. The primary concern of Dde group migration during Fmoc deprotection necessitates careful consideration of the synthetic strategy, with the use of the more stable ivDde analogue being the preferred approach for complex syntheses. By adhering to stringent storage and handling protocols, employing appropriate analytical quality control, and implementing optimized deprotection strategies, researchers can successfully leverage the unique capabilities of this orthogonally protected amino acid to advance the frontiers of drug discovery and biochemical research.

References

-

Augustijns, P., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link][3]

-

Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. [Link][4]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link][9]

-

Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(4), 735-739. [Link][10]

-

Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69-73. [Link][1]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link][2]

-

Anaspec. (n.d.). Fmoc-Dab(Dde)-OH - 1 g. Retrieved from [Link][6]

Sources

- 1. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 6. Fmoc-Dab(Dde)-OH - 1 g [anaspec.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 9. ajpamc.com [ajpamc.com]

- 10. rsc.org [rsc.org]

Technical Deep Dive: Fmoc-Dab(Dde)-OH in Advanced SPPS

Executive Summary: The Third Dimension of Orthogonality

In the landscape of Solid Phase Peptide Synthesis (SPPS), the introduction of Fmoc-Dab(Dde)-OH (N-

This guide dissects the chemical utility, mechanistic nuances, and "field-proven" protocols for utilizing Fmoc-Dab(Dde)-OH. It serves as a blueprint for researchers aiming to exploit the unique properties of the Dde protecting group to engineer sophisticated peptide topologies.

The Chemical Genesis: From Bycroft to Dab

The "discovery" of Fmoc-Dab(Dde)-OH is not a singular event but the specific application of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, first reported by Bycroft et al. in 1993 , to the non-proteinogenic amino acid Diaminobutyric acid (Dab).

The Structural Innovation

The Dde group is a vinylogous amide . Chemically, it is formed by the condensation of 2-acetyldimedone with a primary amine. Its stability arises from the conjugation of the nitrogen lone pair with the enone system, creating a quasi-aromatic stability that renders it:

-

Stable to Piperidine: It survives the repetitive 20% piperidine treatments used to remove Fmoc.

-

Stable to TFA: It survives the 95% TFA cleavage cocktails used to remove tBu/Boc/Trt.

-

Labile to Hydrazine: It is cleaved via nucleophilic attack by hydrazine (typically 2% in DMF).

Why Dab?

Diaminobutyric acid (Dab) possesses a side chain two carbons shorter than Lysine. This structural constraint is critical for:

-

Constrained Cyclization: Creating tighter lactam bridges than Lys-Glu pairs.

-

Proximity Effects: Bringing catalytic groups or fluorophores closer to the peptide backbone.

Experimental Protocols & Mechanisms

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the orthogonal logic used when incorporating Fmoc-Dab(Dde)-OH into a peptide sequence.

Figure 1: The Orthogonal Workflow. Note the critical N-terminal capping step before Dde removal to prevent Fmoc loss.

The Deprotection Protocol (Self-Validating System)

The removal of Dde is a nucleophilic displacement. The reliability of this protocol lies in the formation of a stable byproduct that can be monitored.

Reagents:

Step-by-Step Procedure:

-

N-Terminal Capping: Ensure the N-terminal

-amine is protected with a group stable to hydrazine (e.g., Boc or Acetyl). Warning: If the N-terminus is Fmoc-protected, hydrazine will remove it.[4] -

Incubation: Treat the resin with the Deprotection Cocktail (10 mL per gram of resin) for 3 minutes .

-

Drain & Repeat: Drain and repeat the treatment 2 more times (3 x 3 min).

-

Monitoring (The "Trust" Factor): Collect the filtrate. The byproduct, 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole , absorbs strongly at 290 nm .

-

Validation: Measure UV absorbance of the filtrate. Continue treatments until absorbance at 290 nm returns to baseline.

-

-

Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine (which would interfere with subsequent HBTU/HATU couplings).

Senior Scientist Insights: The Migration Pitfall

While Fmoc-Dab(Dde)-OH is powerful, it is not without risk. The most significant failure mode is Dde Migration .

The Mechanism of Failure

In the presence of free amines, the Dde group can migrate from the side chain (

-

Risk Factor: High.

-

Trigger: Exposure to piperidine (during Fmoc removal of subsequent residues) or simply long storage with free amines.

-

Causality: The

-amine is often less sterically hindered and more nucleophilic than the Dde-protected side chain.

The Solution: ivDde

To mitigate this, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed.[4] The addition of steric bulk (isovaleryl tail) significantly suppresses migration.

-

Recommendation: For long peptide sequences or those requiring extensive Fmoc deprotection cycles after the incorporation of Dab, use Fmoc-Dab(ivDde)-OH instead of the standard Dde.

Data Summary: Protecting Group Comparison

| Feature | Fmoc (Base Labile) | Boc (Acid Labile) | Dde (Hydrazine Labile) | Alloc (Pd Labile) |

| Cleavage Reagent | 20% Piperidine | 95% TFA | 2% Hydrazine | Pd(PPh |

| Orthogonality | Orthogonal to Boc/Dde/Alloc | Orthogonal to Fmoc/Dde/Alloc | Orthogonal to Fmoc/Boc/Alloc | Orthogonal to all |

| Chromogenic Monitor | Yes (Fulvene, 301nm) | No | Yes (Indazole, 290nm) | No |

| Main Risk | Base-catalyzed aspartimide formation | Acid-catalyzed alkylation | Migration to free amines | Catalyst poisoning |

| Use Case | Backbone assembly | Side-chain permanent protection | Branching / Cyclization | Delicate modifications |

References

-

Bycroft, B. W., et al. (1993). "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides."[5] Journal of the Chemical Society, Chemical Communications, (9), 778-779.

-

Chhabra, S. R., et al. (1998). "An appraisal of the Dde protector for the synthesis of peptides with modified side chains." Tetrahedron Letters, 39(12), 1603-1606.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

-

Diaz-Mochon, J. J., et al. (2004). "Dde-based protecting groups: applications in solid-phase peptide synthesis." Chemical Society Reviews, 33, 531-540.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Role of the Dde Protecting Group in Fmoc-Dab(Dde)-OH: An In-Depth Technical Guide

For researchers, chemists, and professionals in the field of drug development, the precise construction of complex peptide architectures is paramount. The synthesis of branched peptides, cyclic peptides, and peptides conjugated with various moieties requires a sophisticated toolkit of orthogonal protecting groups. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, particularly in the context of the Fmoc-Dab(Dde)-OH building block, has emerged as an indispensable tool in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the Dde protecting group's role, its chemical properties, and its strategic application in modern peptide chemistry.

The Principle of Orthogonality in Peptide Synthesis

Modern peptide synthesis relies on the principle of "orthogonality," where different protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1][2][3] In the widely adopted Fmoc/tBu strategy, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Boc, Trt) are removed by strong acids (e.g., trifluoroacetic acid, TFA).[4] The Dde group introduces a third dimension of orthogonality, as it is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively cleaved by dilute hydrazine.[4][5] This unique characteristic is the cornerstone of its utility.

Fmoc-Dab(Dde)-OH: A Versatile Building Block

Fmoc-Dab(Dde)-OH is a derivative of L-2,4-diaminobutanoic acid where the α-amino group is protected by the base-labile Fmoc group, and the γ-amino group of the side chain is protected by the hydrazine-labile Dde group. This dual protection scheme allows for the stepwise elongation of the peptide backbone via standard Fmoc-SPPS protocols.[6] Once the desired linear sequence is assembled, the Dde group can be selectively removed on-resin, exposing a reactive amine on the Dab side chain for further modification.

Key Properties of the Dde Protecting Group:

| Property | Description |

| Cleavage Condition | 2% hydrazine in DMF |

| Stability | Stable to piperidine (Fmoc removal) and TFA (Boc and final cleavage) |

| Orthogonality | Orthogonal to Fmoc, Boc, and most common acid-labile side-chain protecting groups |

The Mechanism of Dde Cleavage

The removal of the Dde group is typically achieved by treatment with a dilute solution of hydrazine (usually 2% v/v) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][7] The cleavage mechanism proceeds through a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, leading to the formation of a stable pyrazole byproduct and the release of the free amine on the peptide side chain.[4]

Workflow for selective Dde deprotection and subsequent peptide modification.

Applications in Advanced Peptide Synthesis

The ability to selectively unmask the side chain of a Dab residue opens up a plethora of possibilities for creating complex peptide structures.

Synthesis of Branched Peptides

One of the primary applications of Fmoc-Dab(Dde)-OH is in the synthesis of branched peptides.[5] After the linear peptide backbone is assembled, the Dde group is removed, and a second peptide chain can be synthesized on the newly exposed amine of the Dab side chain. This is particularly useful for creating synthetic vaccines, drug delivery systems, and multivalent ligands.[5]

On-Resin Peptide Cyclization

Fmoc-Dab(Dde)-OH is instrumental in the synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides. For head-to-side-chain cyclization, after the linear sequence is synthesized, the N-terminal Fmoc group is removed, and the Dde group on an internal Dab residue is also cleaved. The cyclization is then achieved by forming an amide bond between the N-terminal amine and the side-chain carboxylic acid of the Dab residue.

Site-Specific Labeling and Conjugation

The selective deprotection of the Dde group allows for the site-specific attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs.[8] This is crucial for creating diagnostic probes, targeted therapeutics, and for studying peptide structure and function.[7]

Experimental Protocols

Protocol for Dde Group Removal

Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Treatment: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin at room temperature. The reaction time can vary from 3 to 10 minutes. It is recommended to perform multiple short treatments (e.g., 3 x 3 minutes) for efficient removal.[9]

-

Monitoring: The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the chromophoric byproduct.[7]

-

Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

-

Verification: A qualitative ninhydrin test (Kaiser test) can be performed to confirm the presence of the free primary amine on the Dab side chain.

| Parameter | Recommended Condition | Rationale |

| Reagent | 2% Hydrazine monohydrate in DMF | Effective for Dde cleavage while minimizing side reactions.[9] |

| Reaction Time | 3 x 3 minutes | Multiple short treatments are often more effective than a single long one. |

| Washing | Extensive DMF washes | Crucial for removing residual hydrazine which can interfere with subsequent steps. |

Considerations and Troubleshooting

While the Dde group is a powerful tool, there are some potential challenges to be aware of:

-

Dde Migration: In some cases, particularly during the synthesis of long or difficult sequences, the Dde group has been reported to migrate to a free N-terminal amine.[7][9]

-

Incomplete Cleavage: In sterically hindered environments within the peptide sequence, the cleavage of the Dde group might be sluggish. In such cases, extending the reaction time or slightly increasing the hydrazine concentration (up to 5%) may be necessary, but caution is advised as higher concentrations can lead to side reactions.[7]

-

ivDde as an Alternative: For sequences where Dde instability is a concern, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group can be used. The ivDde group is more stable to piperidine and less prone to migration, but its removal may require longer reaction times or slightly harsher conditions.[7]

Conclusion

The Dde protecting group, when used in conjunction with Fmoc-Dab(Dde)-OH, provides an elegant and efficient strategy for the synthesis of complex and modified peptides. Its orthogonality to the commonly used Fmoc and Boc/tBu protecting groups allows for the selective deprotection of the Dab side chain, enabling the construction of branched peptides, cyclic structures, and site-specifically conjugated molecules. A thorough understanding of its chemistry, cleavage mechanism, and potential limitations is essential for its successful application in the development of novel peptide-based therapeutics and research tools.

References

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.

- Archive Market Research. Fmoc-Dab(dde)-OH XX CAGR Growth Outlook 2025-2033.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Benchchem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

- CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS).

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- Sigma-Aldrich. Fmoc-Dab(ivDde)-OH Novabiochem.

- ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.

- ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

- aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.

- The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

- Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

- The Royal Society of Chemistry. Supporting Information.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. archivemarketresearch.com [archivemarketresearch.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Dab(Dde)-OH

This guide provides a comprehensive overview and detailed protocols for the effective utilization of N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid (Fmoc-Dab(Dde)-OH) in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides expert insights to ensure the successful synthesis of complex and modified peptides.

Introduction: The Strategic Advantage of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, offering a streamlined and efficient alternative to traditional liquid-phase methods.[1] A cornerstone of modern SPPS is the use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group of amino acids, which is labile to mild basic conditions. This strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2]

However, the synthesis of peptides with complex architectures—such as branched peptides, cyclic peptides, or peptides conjugated to labels and other molecules—requires a more sophisticated approach. This is where the concept of orthogonal protection becomes paramount. Orthogonal protecting groups are distinct classes of protecting groups that can be selectively removed under different chemical conditions, without affecting other protecting groups present in the molecule.[3]

Fmoc-Dab(Dde)-OH is a prime example of a building block designed for such advanced applications. It incorporates two key protecting groups:

-

The Fmoc group: Protects the α-amino group and is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

-

The Dde group: Protects the side-chain γ-amino group of the diaminobutyric acid residue. The Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. It can be selectively cleaved using a dilute solution of hydrazine in DMF.[2][4]

This dual protection scheme allows for the selective deprotection of the Dab side chain at any desired point during the synthesis, enabling site-specific modifications while the peptide remains anchored to the solid support. This capability is invaluable for creating peptides with tailored functionalities for a wide range of applications in research, diagnostics, and therapeutics.[5]

The Chemistry of Orthogonal Deprotection: Fmoc and Dde

The successful application of Fmoc-Dab(Dde)-OH hinges on the precise and independent cleavage of the Fmoc and Dde protecting groups. The workflow below illustrates the principle of this orthogonal strategy.

Sources

Application Notes & Protocols: Strategic Use of Fmoc-Dab(Dde)-OH for the Synthesis of Branched Peptides

Abstract

Branched peptides represent a sophisticated class of molecules with significant applications in immunology, drug delivery, and materials science. Their unique architecture, often mimicking natural protein scaffolds, requires a nuanced synthetic approach. This guide provides a comprehensive overview and detailed protocols for the use of N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid, or Fmoc-Dab(Dde)-OH , a cornerstone building block for creating well-defined peptide branches. We will explore the principle of orthogonal protection that underpins this strategy and offer field-proven methodologies for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Branched Peptides and Orthogonal Protection

Branched peptides are macromolecules where one or more peptide chains are attached to the side chain of a core amino acid residue. This structure allows for the creation of multivalent molecules, such as Multiple Antigenic Peptides (MAPs) for vaccine development, or complex protein mimetics like ubiquitin conjugates.[1][2][3] The key to successfully constructing these molecules lies in an orthogonal protection strategy .[4][5]

An orthogonal system employs multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical reaction without affecting the others.[6] In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the primary protection scheme involves:

-

N-α-Fmoc group: Labile to basic conditions (e.g., piperidine), used for temporary protection of the alpha-amine during linear chain elongation.

-

Side-chain protecting groups (e.g., tBu, Trt): Labile to strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), used for permanent protection during synthesis.[7]

-

A third, orthogonal side-chain group: Removable under conditions that leave the first two intact.

Fmoc-Dab(Dde)-OH is a perfect embodiment of this third dimension. Its γ-amino group is protected by Dde, which is selectively cleaved by dilute hydrazine, providing a unique chemical handle for initiating branch synthesis.[8]

The Chemistry of Fmoc-Dab(Dde)-OH

The power of this reagent lies in the distinct chemical liabilities of its two protecting groups.

Caption: Chemical components of Fmoc-Dab(Dde)-OH.

The Fmoc group is removed by piperidine to allow linear peptide chain growth. The Dde group, conversely, is stable to piperidine and TFA but is quantitatively removed by treatment with a mild hydrazine solution. This selective deprotection exposes the γ-amino group of the Dab residue, which then serves as the anchor point for the synthesis of a new peptide chain.

The cleavage mechanism involves a nucleophilic attack by hydrazine on a carbonyl of the Dde's dioxocyclohexylidene ring, followed by cyclization to form a stable pyrazole byproduct and release the free amine.[9]

The Orthogonal Synthesis Strategy: A Visual Workflow

The entire process can be visualized as a strategic divergence from a standard linear synthesis protocol.

Caption: Workflow for branched peptide synthesis.

Detailed Protocols and Methodologies

Materials and Reagents

-

Resin: Rink Amide or Wang resin, appropriate for the desired C-terminus.

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

-

Fmoc-Dab(Dde)-OH: The branching amino acid.

-

Coupling Reagents: HBTU/HOBt or HATU with DIPEA/NMM in DMF.

-

Fmoc Deprotection: 20% Piperidine in DMF.

-

Dde Deprotection: 2% (v/v) Hydrazine monohydrate in DMF.

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

Protocol 1: Linear Backbone and Branch Point Synthesis

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 4 equivalents of the desired Fmoc-amino acid with 3.9 equivalents of HBTU/HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm complete coupling (beads should remain colorless).

-

Repeat: Repeat steps 2-5 for each amino acid in the linear backbone until you reach the desired position for the branch.

-

Incorporate Branch Point: Use Fmoc-Dab(Dde)-OH in the coupling step (Step 4) to introduce the branch point.

-

Continue Backbone (Optional): If additional residues are required on the main chain C-terminal to the branch point, continue repeating steps 2-5. Ensure the final N-terminal Fmoc group is removed.

Protocol 2: Selective Dde Deprotection and Branch Synthesis

This is the critical step that leverages the orthogonal nature of the Dde group.

-

Resin Preparation: Ensure the peptide-resin from Protocol 1 is thoroughly washed with DMF.

-

Prepare Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

-

Causality: A 2% concentration is optimal for efficient Dde removal while minimizing potential side reactions. Higher concentrations can risk side reactions like undesired Fmoc removal or modification of certain amino acids.[8]

-

-

Dde Cleavage:

-

Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature. A typical protocol involves 2-3 treatments of 10-15 minutes each.[10] For sterically hindered or aggregated sequences, longer times or slightly higher concentrations (up to 4%) may be required, but should be optimized.[11]

-

-

Monitoring: The cleavage can be monitored by taking a small aliquot of the supernatant and measuring its UV absorbance. The pyrazole byproduct has a characteristic absorbance that can be used to track the reaction's progress.[9]

-

Thorough Washing: This step is crucial. Wash the resin extensively with DMF (at least 5-7 times) to completely remove all traces of hydrazine and the cleavage byproduct. Any residual hydrazine can interfere with subsequent coupling reactions.

-

Initiate Branch Synthesis: The resin now has a free γ-amino group on the Dab residue. Begin the synthesis of the branch by returning to Protocol 1, Step 4 , coupling the first amino acid of the branch chain to this newly exposed amine.

-

Complete Branch: Continue the branch synthesis using the standard Fmoc-SPPS cycle (Protocol 1, Steps 2-5) until the branch sequence is complete.

Protocol 3: Final Cleavage and Deprotection

-

Final Fmoc Removal: Remove the N-terminal Fmoc group from the final residue of the branch chain using 20% piperidine.

-

Resin Washing and Drying: Wash the completed branched peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin thoroughly under vacuum.

-

Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS). Add it to the resin and allow it to react for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify using reverse-phase HPLC.

Data Summary and Key Parameters

The success of this strategy hinges on the orthogonality of the protecting groups. The following table summarizes the distinct cleavage conditions.

| Protecting Group | Reagent | Typical Conditions | Stability |

| Fmoc | Piperidine | 20% in DMF, 2 x 5 min | Stable to Acid, Hydrazine |

| Dde / ivDde | Hydrazine | 2% in DMF, 2-3 x 15 min | Stable to Acid, Base |

| tBu, Boc, Trt | TFA | 95% TFA, 2-3 hours | Stable to Base, Hydrazine |

Note: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a more hindered variant of Dde, offering greater stability and reduced risk of migration during synthesis, but may require slightly more stringent cleavage conditions.[2][12]

Troubleshooting and Expert Insights

-

Incomplete Dde Removal: If analysis shows a mixed product, increase the number of hydrazine treatments or the reaction time. In difficult cases, a slightly elevated concentration (e.g., 4% hydrazine) can be tested.[11] This is often sequence-dependent, especially in aggregated regions.

-

Side-chain Lactamization: Some orthogonally protected amino acids, like Fmoc-Dab(Mtt)-OH, have been reported to undergo side-chain lactamization during coupling.[13][14] While less common with Dde, using a high-efficiency, low-side-reaction coupling reagent like HATU is recommended.

-

Dde Migration: While rare, the Dde group can potentially migrate between free amines under certain conditions.[15] Using the more stable ivDde variant can mitigate this risk.[12] Ensuring complete coupling and thorough washing between steps is paramount.

References

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Biotage. [Link]

-

Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. [Link]

-

Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

How to remove Dde protection in solution phase reaction? ResearchGate. [Link]

-

Optimizing the removal of an ivDde protecting group. Biotage. [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF. ResearchGate. [Link]

-

Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. PubMed Central. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. kohan.com.tw [kohan.com.tw]

- 3. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. biotage.com [biotage.com]

- 12. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 13. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Side-Chain Deprotection of Fmoc-Dab(Dde)-OH using Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Dde in Complex Peptide Synthesis

In the intricate field of peptide chemistry, the synthesis of complex structures such as branched peptides, cyclic peptides, and site-specifically modified peptides necessitates a sophisticated use of protecting groups.[1][2] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a cornerstone of such advanced synthetic strategies.[1] Its utility is rooted in its orthogonal nature, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Fmoc-Dab(Dde)-OH, an amino acid derivative, features the Nα-Fmoc protecting group for temporary protection during peptide chain elongation and a Dde group for semi-permanent protection of the side-chain amine.[] The Dde group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., trifluoroacetic acid), allowing for its selective cleavage at a desired point in the synthesis.[1][4] This selective deprotection is most commonly achieved through mild treatment with a dilute solution of hydrazine.[1][5]

This guide provides a comprehensive overview of the hydrazine-mediated deprotection of the Dde group from Fmoc-Dab(Dde)-OH, detailing the underlying chemical mechanism, a robust experimental protocol, and critical considerations for successful implementation.

The Mechanism of Dde Deprotection by Hydrazine

The cleavage of the Dde protecting group by hydrazine is a chemically elegant and efficient process. The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring of the Dde group.[1] This initial attack is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the liberation of the free amine on the Dab side chain.[1]

This specific reactivity allows for the unmasking of the side-chain amine while the peptide remains anchored to the solid support and other protecting groups remain intact, paving the way for subsequent site-specific modifications.

Experimental Protocol: On-Resin Dde Deprotection

This protocol outlines a standard procedure for the selective removal of the Dde protecting group from a peptide synthesized on a solid support.

Materials and Reagents:

-

Peptide-resin containing Fmoc-Dab(Dde)-OH

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Disposable solid-phase extraction columns or a peptide synthesis vessel

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes to ensure optimal accessibility of the reagents to the reaction sites.[1]

-

Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration, as higher concentrations can lead to undesirable side reactions, including peptide bond cleavage, particularly at glycine residues, and the conversion of arginine to ornithine.[1][5]

-

Hydrazine Treatment:

-

Drain the DMF from the swollen resin.

-

Add the 2% hydrazine/DMF solution to the resin (a volume of approximately 10-25 mL per gram of resin is recommended).[1][5]

-

Agitate the mixture at room temperature. The reaction is typically rapid, with significant deprotection occurring within minutes.[5][6] A common protocol involves repeated short treatments. For instance, allow the mixture to stand for 3 minutes, then filter.[5] Repeat this treatment two more times for a total of three hydrazine treatments.[5]

-

-

Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (at least 3-5 times) to remove the pyrazole byproduct and excess hydrazine.[5][7]

-

Confirmation of Deprotection (Optional but Recommended): The progress of the deprotection can be monitored qualitatively by performing a Kaiser test on a small sample of the resin beads. A positive test (blue beads) indicates the presence of free primary amines. For quantitative monitoring, the pyrazole byproduct has a strong UV absorbance, which can be monitored spectrophotometrically in the reaction filtrate.[1][8]

Workflow for Site-Specific Peptide Modification via Dde Deprotection

Sources

Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-Dab(Dde)-OH

Abstract

Site-specific modification of peptides with fluorescent probes is a critical technique in drug discovery, diagnostics, and fundamental biological research. This document provides a comprehensive guide for researchers on the use of N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutanoic acid, or Fmoc-Dab(Dde)-OH , for the precise, on-resin fluorescent labeling of synthetic peptides. We detail the principles of the orthogonal protection strategy, provide validated, step-by-step protocols for synthesis and labeling, and offer expert insights into the critical parameters that ensure high-yield, high-purity conjugates.

The Principle: Orthogonal Protection in Peptide Synthesis

Modern Solid-Phase Peptide Synthesis (SPPS) relies on the strategic use of protecting groups to ensure that amino acids are added in the correct sequence. The "Fmoc/tBu" strategy is the most common, where the temporary N-α-amino group is protected by the base-labile Fmoc group, and reactive amino acid side chains are protected by acid-labile groups (e.g., t-Butyl, Trityl).[1]

An orthogonal protecting group is one that can be removed under conditions that do not affect the N-α-Fmoc group or the acid-labile side-chain protecting groups.[1] This orthogonality is the key to site-specific modification. Fmoc-Dab(Dde)-OH is a powerful building block designed for this purpose.[2]

-

Fmoc Group (N-α-amino protection): Removed by a mild base, typically 20% piperidine in DMF.

-

Standard Side-Chain Groups (e.g., Boc, tBu, Trt): Removed by strong acid, typically Trifluoroacetic acid (TFA), during the final cleavage step.[1]

-

Dde Group (N-γ-amino side-chain protection): Stable to both piperidine and TFA but is selectively cleaved by dilute hydrazine.[3]

This unique set of chemical tolerances allows the researcher to fully assemble a peptide chain, then selectively "unmask" the Dab side-chain amine for modification while the peptide remains anchored to the solid support resin.

dot digraph "Orthogonal_Protection_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} digraph "Chemical_Structure" { graph [nodesep=0.1, ranksep=0.3]; node [shape=plaintext, fontname="Arial"];

} end_dot Figure 1: Orthogonal protecting groups and their selective cleavage reagents.

Experimental Protocols

These protocols assume standard manual or automated Fmoc-SPPS procedures. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

-

Resin: Appropriate for C-terminal amide or acid (e.g., Rink Amide or 2-ClTrt resin).

-

Fmoc-Amino Acids: Standard protected amino acids and Fmoc-Dab(Dde)-OH.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Coupling Reagents: HBTU/HOBt or HATU, and N,N-Diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: 20% Piperidine in DMF.

-

Dde Deprotection: 2% (v/v) Hydrazine monohydrate in DMF.

-

Labeling Reagents: Amine-reactive fluorescent dye (e.g., NHS-ester of FITC, TAMRA, etc.), N-methyl-2-pyrrolidone (NMP).

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Washing Solvents: Methanol (MeOH), Diethyl ether.

Protocol 1: Incorporation of Fmoc-Dab(Dde)-OH

This step integrates the orthogonally protected residue into the desired position of the peptide sequence.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine/DMF to deprotect the N-terminal amine. Wash thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Dab(Dde)-OH (3 eq.), HBTU/HATU (2.9 eq.), and HOBt (if using HBTU, 3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Scientist's Note: Pre-activation is crucial. While some building blocks like Fmoc-Dab(Mtt)-OH are prone to lactamization, which reduces coupling efficiency, the Dde-protected variant is generally more stable.[4] However, minimizing pre-activation time is always good practice.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Continue with standard SPPS cycles for the remaining amino acids in the sequence.

Protocol 2: Selective On-Resin Dde Deprotection

This is the critical step that exposes the unique labeling site.

-

Peptide Completion: Ensure the full peptide sequence is synthesized. The final N-terminal Fmoc group should be left ON.

-

Scientist's Note: Leaving the final Fmoc group on protects the N-terminus from reacting during the subsequent labeling step. If N-terminal labeling is desired instead, an orthogonal group like Boc would be used on the N-terminal amino acid.

-

-

Resin Preparation: Wash the peptidyl-resin thoroughly with DMF.

-

Hydrazine Treatment: Prepare a fresh solution of 2% hydrazine monohydrate in DMF. Add this solution to the resin (approx. 25 mL per gram of resin) and agitate.[5]

-

Reaction Time: Allow the reaction to proceed for 3 minutes. Filter the resin and repeat the hydrazine treatment two more times for a total of three treatments.[5]

-

Causality: The Dde cleavage by hydrazine involves a nucleophilic attack followed by an intramolecular cyclization, which releases the free amine and a stable pyrazole byproduct.[3] Multiple short treatments are more effective than a single long one for driving the reaction to completion and efficiently washing away the byproduct.

-

-

Monitoring (Optional): The cleavage can be monitored spectrophotometrically as the indazole byproduct absorbs strongly around 290 nm.

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of hydrazine and the cleavage byproduct.[3] This is critical, as residual hydrazine can interfere with the subsequent labeling reaction.

Protocol 3: On-Resin Fluorescent Labeling

With the Dab side-chain amine now free, it can be conjugated to a fluorescent dye.

-

Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., a succinimidyl ester like FITC-NHS) (1.5-3 eq.) and a mild, non-nucleophilic base like DIPEA (5 eq.) in a minimal amount of anhydrous DMF or NMP.

-

Scientist's Note: NHS esters are the most common amine-reactive reagents.[6] They react with primary amines in a pH 7-9 environment to form stable amide bonds.[6] The use of DIPEA helps to ensure the amine is deprotonated and thus maximally nucleophilic. Avoid buffers containing primary amines (like Tris) as they will compete with the reaction.[6][7]

-

-

Labeling Reaction: Add the dye solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature, protected from light, for 2-4 hours. Reaction time may be extended overnight for difficult couplings.

-

Monitoring: After the reaction, take a small sample of resin beads, wash them, and cleave the peptide. Analyze by HPLC-MS to check the labeling efficiency. If incomplete, the labeling step can be repeated.

-

Washing: Once labeling is complete, wash the resin extensively with DMF, followed by DCM, and finally Methanol to remove all unreacted dye and byproducts. Dry the resin under vacuum.

dot digraph "Labeling_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];

} end_dot Figure 2: Overall workflow for site-specific peptide labeling.

Protocol 4: Final Cleavage and Purification

-

Preparation: Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).

-

Cleavage: Add the cocktail to the dry, labeled peptidyl-resin and agitate for 2-3 hours at room temperature. This removes all acid-labile side-chain protecting groups (Boc, tBu, etc.) and cleaves the peptide from the resin.[8]

-

Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Purification: Pellet the peptide via centrifugation, decant the ether, and dry the crude product. Purify the labeled peptide using reverse-phase HPLC (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.

Data Presentation & Dye Selection

The choice of fluorescent dye is dictated by the experimental application. Key considerations are the excitation/emission wavelengths, quantum yield, and environmental sensitivity. NHS-esters are a common choice for reacting with the primary amine of the Dab side chain.[9]

| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Common Quencher Pair |

| FAM (Fluorescein) | NHS Ester | ~494 | ~518 | Dabcyl |

| TAMRA (Rhodamine) | NHS Ester | ~555 | ~580 | - |

| EDANS | NHS Ester | ~341 | ~471 | Dabcyl |

| AMC | Carboxylic Acid | ~342 | ~441 | - |

| Mca | Carboxylic Acid | ~328 | ~393 | Dnp |